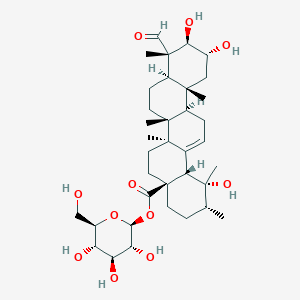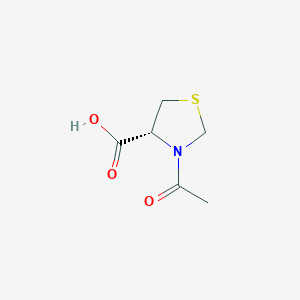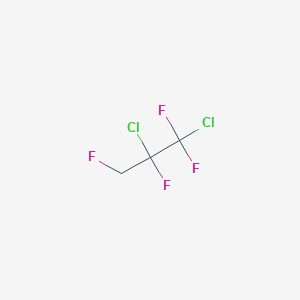
1,2-Dichloro-1,1,2,3-tetrafluoropropane
描述
1,2-Dichloro-1,1,2,3-tetrafluoropropane is a chemical compound with the molecular formula C3H2Cl2F4 and a molecular weight of 184.95 g/mol It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2,3-tetrafluoropropane can be synthesized through the fluorination of chlorinated hydrocarbons. One common method involves the reaction of this compound with hydrogen fluoride (HF) in the presence of a catalyst such as copper-substituted α-chromium oxide . The reaction is typically carried out in a gas-phase reactor at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize continuous flow reactors and specialized catalysts to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of by-products .
化学反应分析
Types of Reactions
1,2-Dichloro-1,1,2,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more highly oxidized products.
Common Reagents and Conditions
Hydrogen Fluoride (HF): Used in fluorination reactions.
Catalysts: Copper-substituted α-chromium oxide is commonly used in the fluorination process.
Reducing Agents: Various reducing agents can be employed to achieve reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduced Products: Less halogenated hydrocarbons.
Oxidized Products: More highly oxidized derivatives.
科学研究应用
1,2-Dichloro-1,1,2,3-tetrafluoropropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,2-Dichloro-1,1,2,3-tetrafluoropropane involves its interaction with molecular targets and pathways within a system. The compound can act as a halogenating agent, introducing chlorine and fluorine atoms into organic molecules. This can lead to changes in the chemical properties and reactivity of the target molecules. The specific pathways and molecular targets depend on the context of its application .
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2,3,3-tetrafluoropropane: Another halogenated hydrocarbon with similar properties.
1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane: A compound with additional fluorine atoms, leading to different chemical behavior.
1,2-Dichloro-1,1,2,3-tetrafluoropropane: A closely related compound with slight variations in its structure.
Uniqueness
This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties.
属性
IUPAC Name |
1,2-dichloro-1,1,2,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(7,1-6)3(5,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRKFCNUZOCQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600263 | |
| Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149329-26-0 | |
| Record name | 1,2-Dichloro-1,1,2,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



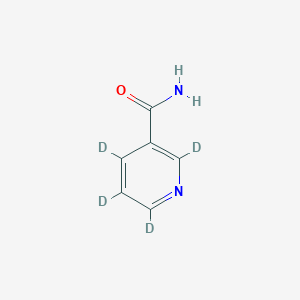



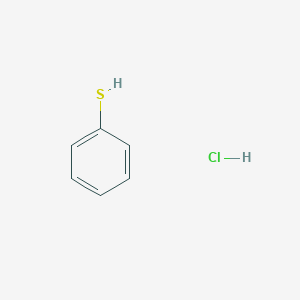

![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
